molecular formula C17H20O6 B107271 Ethyl 1,3,6,8-tetramethoxy-2-naphthoate CAS No. 17213-51-3

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate

Cat. No. B107271
CAS RN: 17213-51-3
M. Wt: 320.3 g/mol
InChI Key: OJBVVJORRJKHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate, also known as TMANE, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TMANE belongs to the class of naphthoate esters and is synthesized through a multi-step process that involves the use of various reagents and solvents.

Mechanism Of Action

The mechanism of action of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate is not fully understood. However, it has been suggested that Ethyl 1,3,6,8-tetramethoxy-2-naphthoate exerts its therapeutic effects through the inhibition of various enzymes and the modulation of various signaling pathways. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

The advantages of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its low yield obtained through the synthesis process and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. One direction is to further investigate its mechanism of action and the signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis process of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate to increase its yield and reduce the use of hazardous reagents and solvents.

Synthesis Methods

The synthesis of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(2-hydroxy-1-naphthyl) acetate. This intermediate is then reacted with methoxy magnesium bromide to form ethyl 2-(2-methoxy-1-naphthyl) acetate. The final step involves the reaction of ethyl 2-(2-methoxy-1-naphthyl) acetate with dimethyl sulfate in the presence of potassium carbonate to form Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. The yield of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate obtained through this process is approximately 50%.

Scientific Research Applications

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

properties

CAS RN

17213-51-3

Product Name

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3

InChI Key

OJBVVJORRJKHMW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC

Origin of Product

United States

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